Vat Red 14
Overview
Description
Vat Red 14, also known as C.I. 71110, is a vat dye widely used in the textile industry for its vibrant scarlet shades. Vat dyes, including this compound, are known for their excellent fastness properties, making them highly sought after for dyeing cotton and other cellulose fibers. These dyes are insoluble in water and must be reduced to their leuco form before application to the fabric .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vat Red 14 can be synthesized through several methods:
Method 1: Heating Benzene-1,2-diamine and Naphthalene-1,4,5,8-tetracarboxylic acid in Acetic acid glacial or Pyridine solution.
Method 3: Treating Benzene-1,2-diamine with N,N’-diaryl-1,4,5,8-naphthoate carboximide.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above methods, followed by purification and conversion into a usable form for textile dyeing. The process typically includes steps such as reduction, solubilization, and oxidation to achieve the desired dye properties .
Chemical Reactions Analysis
Types of Reactions: Vat Red 14 undergoes several types of chemical reactions:
Substitution: Various substituents can be introduced into the dye molecule to modify its properties.
Common Reagents and Conditions:
Reducing Agents: Sodium hydrosulfite, sodium hydroxide.
Oxidizing Agents: Atmospheric oxygen, sodium perborate, potassium dichromate.
Major Products: The major product formed from these reactions is the insoluble dye that imparts vibrant color to the fabric .
Scientific Research Applications
Vat Red 14 has several scientific research applications:
Textile Industry: Used extensively for dyeing cotton and other cellulose fibers due to its excellent fastness properties.
Printing Industry: Utilized for producing high-quality prints and pigments.
Environmental Studies: Research on alternative reducing agents to replace toxic sodium hydrosulfite in the dyeing process.
Mechanism of Action
The mechanism of action of Vat Red 14 involves the chemical bonding of dye molecules to the fibers of the fabric, resulting in permanent coloration that is resistant to fading or washing . The dye undergoes reduction to its leuco form, which has an affinity for the fabric, followed by oxidation to revert to the insoluble form .
Comparison with Similar Compounds
- Vat Red 13
- Vat Red 15
- Vat Orange 1
Comparison: Vat Red 14 is unique due to its specific shade of scarlet and its excellent fastness properties. Compared to other vat dyes like Vat Red 13 and Vat Red 15, this compound offers superior color vibrancy and stability .
Properties
IUPAC Name |
3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione;3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,18,20,22,24,26(30),27-tridecaene-11,16-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H12N4O2/c31-25-15-12-10-14-22-16(26(32)30-20-8-4-2-6-18(20)28-24(14)30)11-9-13(21(15)22)23-27-17-5-1-3-7-19(17)29(23)25;31-25-15-11-12-16-22-14(24-28-18-6-2-4-8-20(18)30(24)26(16)32)10-9-13(21(15)22)23-27-17-5-1-3-7-19(17)29(23)25/h2*1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZAOXGPXCPSTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C7=NC8=CC=CC=C8N7C5=O.C1=CC=C2C(=C1)N=C3N2C(=O)C4=CC=C5C6=C(C=CC3=C46)C(=O)N7C5=NC8=CC=CC=C87 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H24N8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8005-56-9 | |
Record name | C.I. Vat Red 14 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008005569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | C.I. Vat Red 14 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bisbenzimidazobenzo[lmn][3,8]phenanthrolinedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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